molecular formula C19H19Cl3N6O B413237 N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]benzamide CAS No. 303024-29-5

N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]benzamide

Cat. No.: B413237
CAS No.: 303024-29-5
M. Wt: 453.7g/mol
InChI Key: DPQJNYCYDRRRRA-UHFFFAOYSA-N
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Description

N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]benzamide is a complex organic compound that features a trichloromethyl group, a piperidinyl group, and a purinyl group attached to an ethylbenzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purinyl Intermediate: The synthesis begins with the preparation of a purinyl intermediate, which involves the reaction of a suitable purine derivative with a piperidine derivative under controlled conditions.

    Introduction of the Trichloromethyl Group:

    Coupling with Benzamide: Finally, the trichloromethylated purinyl intermediate is coupled with benzamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in biological assays to investigate its effects on cellular processes and pathways.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide
  • N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]-2-furamide

Uniqueness

N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl3N6O/c20-19(21,22)18(26-17(29)13-7-3-1-4-8-13)28-12-25-14-15(23-11-24-16(14)28)27-9-5-2-6-10-27/h1,3-4,7-8,11-12,18H,2,5-6,9-10H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQJNYCYDRRRRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2N=CN3C(C(Cl)(Cl)Cl)NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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